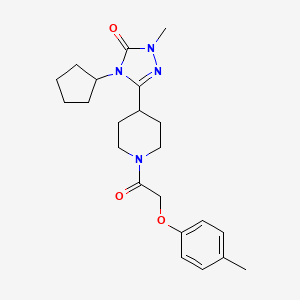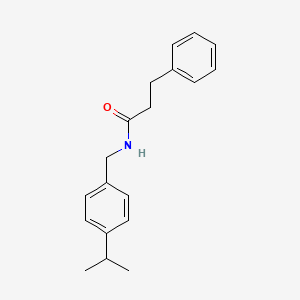
N-(4-Isopropylbenzyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Isopropylbenzyl)-3-phenylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an isopropylbenzyl group attached to the nitrogen atom and a phenylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isopropylbenzyl)-3-phenylpropanamide typically involves the reaction of 4-isopropylbenzylamine with 3-phenylpropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction is conducted under mild conditions, often at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative coupling agents or catalysts that are more environmentally friendly and cost-effective may be explored.
Chemical Reactions Analysis
Types of Reactions
N-(4-Isopropylbenzyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-Isopropylbenzyl)-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a drug candidate due to its structural features that are common in bioactive molecules.
Materials Science: It can be used as a building block for the synthesis of polymers or other advanced materials.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(4-Isopropylbenzyl)-3-phenylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The isopropylbenzyl and phenylpropanamide groups may contribute to its binding affinity and specificity towards these targets. The exact pathways involved would require detailed studies, including molecular docking and in vitro assays.
Comparison with Similar Compounds
N-(4-Isopropylbenzyl)-3-phenylpropanamide can be compared with other similar compounds, such as:
N-(4-Isopropylbenzyl)-2-phenylacetamide: Similar structure but with a phenylacetamide backbone.
N-(4-Isopropylbenzyl)-3-phenylbutanamide: Similar structure but with a phenylbutanamide backbone.
N-(4-Isopropylbenzyl)-3-phenylpropionamide: Similar structure but with a phenylpropionamide backbone.
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and physical properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.
Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-phenyl-N-[(4-propan-2-ylphenyl)methyl]propanamide |
InChI |
InChI=1S/C19H23NO/c1-15(2)18-11-8-17(9-12-18)14-20-19(21)13-10-16-6-4-3-5-7-16/h3-9,11-12,15H,10,13-14H2,1-2H3,(H,20,21) |
InChI Key |
JYYUOWDOLMFQHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)CCC2=CC=CC=C2 |
solubility |
31.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


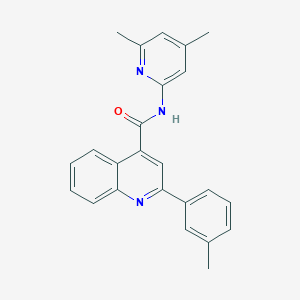
![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11117410.png)
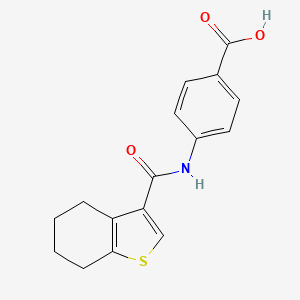
![3-Fluoro-N-({N'-[(3Z)-2-oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11117416.png)
![8-methyl-2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11117424.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B11117430.png)
![(4-methoxyphenyl)[3-(4-methoxyphenyl)-6,6-dimethyl-6,7-dihydropyrano[4,3-c]pyrazol-2(4H)-yl]methanone](/img/structure/B11117438.png)
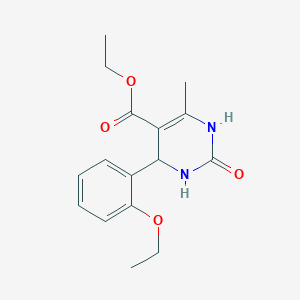
![4-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11117457.png)
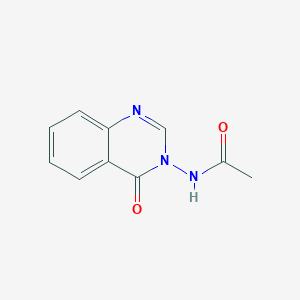
![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11117465.png)

![1-[4-(3-Chloro-4-fluorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11117473.png)
